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Compound of Interest

Compound Name: Azido-PEG2-Azide

Cat. No.: B3034113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azido-PEG2-
Azide, a homo-bifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and

drug development. Known systematically as 1,8-diazido-3,6-dioxaoctane, this PEGylated linker

is extensively utilized in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the

stable ligation of biomolecules. Its inclusion in Proteolysis Targeting Chimeras (PROTACs)

highlights its significance in targeted protein degradation.

Core Synthesis Strategies
The synthesis of Azido-PEG2-Azide predominantly proceeds via a two-step process

commencing from the readily available and inexpensive di(ethylene glycol). The primary

strategy involves the activation of the terminal hydroxyl groups, converting them into proficient

leaving groups, which are subsequently displaced by an azide nucleophile. An alternative

pathway utilizes a dihalogenated precursor for direct azidation.

Primary Synthetic Route:

Activation of Hydroxyl Groups: The initial step focuses on the conversion of the terminal

hydroxyl moieties of di(ethylene glycol) into sulfonate esters, typically tosylates or mesylates,

or into alkyl halides. This is achieved by reacting the diol with p-toluenesulfonyl chloride
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(TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or

triethylamine.

Nucleophilic Substitution with Azide: The resulting intermediate, possessing excellent leaving

groups, is then subjected to nucleophilic substitution with an azide salt, most commonly

sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or

dimethyl sulfoxide (DMSO).

Alternative Synthetic Route:

An alternative approach begins with a dihalogenated PEG2 derivative, such as 1,2-bis(2-

chloroethoxy)ethane. This precursor undergoes direct nucleophilic substitution with sodium

azide to yield the final product. While this method is more direct, the availability and cost of the

starting material may influence the preferred route.

Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and

characterization of Azido-PEG2-Azide.

Property Value

IUPAC Name 1,8-diazido-3,6-dioxaoctane

Synonyms
Azido-PEG2-Azide, 1,2-Bis(2-

azidoethoxy)ethane

CAS Number 59559-06-7

Molecular Formula C₆H₁₂N₆O₂

Molecular Weight 200.20 g/mol

Appearance Colorless to pale yellow oil

Storage Conditions Store at -20°C, protected from light[1]
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Reactant/Reagent
Molecular Weight (

g/mol )

Typical Molar

Excess
Purpose

Di(ethylene glycol) 106.12 1.0 eq Starting material

p-Toluenesulfonyl

chloride
190.65 2.2 - 2.5 eq

Hydroxyl group

activation

Pyridine or

Triethylamine
79.10 or 101.19 Excess

Base to neutralize HCl

byproduct

Sodium Azide 65.01 2.5 - 3.0 eq

Azide source for

nucleophilic

substitution

Dichloromethane

(DCM)
84.93 Solvent

Reaction medium for

tosylation

Dimethylformamide

(DMF)
73.09 Solvent

Reaction medium for

azidation

Characterization Data Expected Values

¹H NMR (CDCl₃)

δ (ppm): ~3.70 (t, 4H, -O-CH₂-CH₂-N₃), ~3.65

(s, 4H, -O-CH₂-CH₂-O-), ~3.40 (t, 4H, -CH₂-N₃).

The exact chemical shifts can vary slightly

based on the solvent and instrument. The

methylene protons adjacent to the azide group

are typically observed around 3.4 ppm.

¹³C NMR (CDCl₃)

δ (ppm): ~70.0 (-O-CH₂-CH₂-O-), ~69.5 (-O-

CH₂-CH₂-N₃), ~50.7 (-CH₂-N₃). The carbon

attached to the azide group is characteristically

found around 50 ppm[2].

FT-IR (neat)

ν (cm⁻¹): ~2100 (strong, sharp N₃ stretch). The

azide functional group exhibits a very strong and

characteristic absorption band around 2100

cm⁻¹.
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Experimental Protocols
Caution: Organic azides are potentially explosive and should be handled with extreme care in a

well-ventilated fume hood. Avoid contact with heavy metals, strong acids, and heat. Use

appropriate personal protective equipment (PPE), including safety glasses, lab coat, and

gloves.[2][3][4]

Protocol 1: Two-Step Synthesis from Di(ethylene glycol)
Step 1: Synthesis of Di(ethylene glycol) Ditosylate

To a solution of di(ethylene glycol) (1.0 eq) in anhydrous dichloromethane (DCM) under an

inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (2.5 eq).

Cool the reaction mixture to 0°C in an ice bath.

Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq) in anhydrous DCM to the reaction

mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude ditosylate.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of Azido-PEG2-Azide

Dissolve the di(ethylene glycol) ditosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

Add sodium azide (2.5 - 3.0 eq) to the solution.
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Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

Monitor the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into a

separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl

ether or ethyl acetate).

Separate the organic layer and wash it several times with water to remove DMF and residual

salts, followed by a final wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude Azido-PEG2-Azide.

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate

in hexanes as the eluent.

Protocol 2: One-Step Synthesis from 1,2-Bis(2-
chloroethoxy)ethane

Dissolve 1,2-bis(2-chloroethoxy)ethane (1.0 eq) in a suitable solvent such as DMF or DMSO.

Add sodium azide (2.2 - 2.5 eq) to the solution.

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

Monitor the reaction progress by TLC.

Follow the workup and purification procedure as described in Step 2 of Protocol 1.

Mandatory Visualizations
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Caption: Synthetic pathway for Azido-PEG2-Azide from di(ethylene glycol).
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Caption: Experimental workflow for the synthesis of Azido-PEG2-Azide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sapphire Bioscience [sapphirebioscience.com]

2. ucd.ie [ucd.ie]

3. safety.pitt.edu [safety.pitt.edu]

4. safety.fsu.edu [safety.fsu.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Azido-
PEG2-Azide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3034113#synthesis-of-azido-peg2-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

